molecular formula C15H15FIN3O3 B1194259 ピマセチブ CAS No. 1236699-92-5

ピマセチブ

カタログ番号: B1194259
CAS番号: 1236699-92-5
分子量: 431.20 g/mol
InChIキー: VIUAUNHCRHHYNE-JTQLQIEISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

作用機序

Target of Action

Pimasertib, also known as MSC1936369B, is a potent and selective inhibitor of Mitogen-Activated Protein Kinase (MEK1/2) . MEK1 and MEK2 are closely related proteins involved in the Ras/Raf/MEK/ERK signal transduction cascade , which is frequently activated in various types of cancer .

Mode of Action

Pimasertib acts as an ATP non-competitive inhibitor of MEK1/2 . It binds to a unique site on the MEK proteins, allowing for high specificity and preventing cross-inhibition of other serine/threonine protein kinases .

Biochemical Pathways

The primary biochemical pathway affected by Pimasertib is the Ras/Raf/MEK/ERK signaling cascade . This pathway transduces signals from various extracellular stimuli such as growth factors, hormones, cytokines, and environmental stresses, leading to distinct intracellular responses via a series of phosphorylation events and protein-protein interactions . The inhibition of MEK1/2 by Pimasertib disrupts this cascade, affecting a wide array of cellular activities including cell proliferation, survival, differentiation, motility, and angiogenesis .

Pharmacokinetics

Pimasertib is orally bioavailable and achieves blood levels in cancer patients . It undergoes faster systemic clearance and has a short elimination half-life

Result of Action

The inhibition of MEK1/2 by Pimasertib leads to decreased ERK phosphorylation within 2 hours of administration . This effect is maintained for up to 8 hours at higher doses and is prolonged with twice-daily dosing . The molecular and cellular effects of Pimasertib’s action include alterations in cell proliferation, survival, differentiation, and motility .

Action Environment

The efficacy and stability of Pimasertib can be influenced by various environmental factors. For instance, extracellular stimuli such as growth factors, hormones, cytokines, and environmental stresses can affect the Ras/Raf/MEK/ERK signaling cascade, thereby influencing the action of Pimasertib . Additionally, the development of Pimasertib is stalled due to the occurrence of toxicity .

生化学分析

Biochemical Properties

Pimasertib plays a significant role in biochemical reactions by selectively inhibiting MEK1 and MEK2. These enzymes are part of the Ras/Raf/MEK/ERK signaling cascade, which transduces signals from extracellular stimuli to intracellular responses. Pimasertib binds to the allosteric site on MEK1/2, preventing their activation and subsequent phosphorylation of downstream targets such as extracellular signal-regulated kinase (ERK1/2). This inhibition disrupts the signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Cellular Effects

Pimasertib exerts various effects on different cell types and cellular processes. In cancer cells, it inhibits the Ras/Raf/MEK/ERK pathway, leading to decreased cell proliferation and increased apoptosis. This compound has shown dose-dependent antitumor activity in lymphoma cell lines and has been observed to enhance the efficacy of other chemotherapeutic agents, such as gemcitabine, in pancreatic cancer models. Pimasertib also influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting MEK1/2 and reducing the phosphorylation of ERK1/2 .

Molecular Mechanism

At the molecular level, Pimasertib exerts its effects by binding to the allosteric site on MEK1/2, which prevents their activation and subsequent phosphorylation of ERK1/2. This inhibition disrupts the Ras/Raf/MEK/ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis. Pimasertib also affects the expression of various genes involved in cell cycle regulation and apoptosis, further contributing to its antitumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pimasertib have been observed to change over time. The compound has a short elimination half-life and undergoes faster clearance from the systemic circulation. Despite its rapid clearance, Pimasertib has been shown to decrease ERK phosphorylation within 2 hours of administration, with effects lasting up to 8 hours at higher doses. Long-term studies have indicated that Pimasertib can cause significant tumor growth delays in animal models .

Dosage Effects in Animal Models

The effects of Pimasertib vary with different dosages in animal models. Dose-escalation studies have identified the maximum tolerated dose and recommended phase II dose for Pimasertib. Higher doses have been associated with dose-limiting toxicities, such as skin rash and ocular events. In combination with other chemotherapeutic agents, Pimasertib has shown enhanced antitumor activity, but also increased toxicity at higher doses .

Metabolic Pathways

Pimasertib is metabolized through various pathways, including oxidation and conjugation with phosphoethanolamine. The compound exhibits high absolute bioavailability and is primarily excreted in urine and feces as metabolites. Two major circulating metabolites have been identified: a carboxylic acid (M445) and a phosphoethanolamine conjugate (M554). These metabolic pathways contribute to the elimination of Pimasertib from the body .

Transport and Distribution

Pimasertib is transported and distributed within cells and tissues through various mechanisms. It has a high volume of distribution and is rapidly cleared from the systemic circulation. The compound’s distribution is influenced by its binding to plasma proteins and its ability to penetrate cell membranes. Pimasertib’s transport and distribution are crucial for its therapeutic efficacy and safety profile .

Subcellular Localization

The subcellular localization of Pimasertib is primarily within the cytoplasm, where it interacts with MEK1/2. The compound’s activity is influenced by its ability to bind to the allosteric site on MEK1/2 and prevent their activation. Pimasertib’s localization and activity are also affected by post-translational modifications and targeting signals that direct it to specific cellular compartments .

準備方法

Synthetic Routes and Reaction Conditions

Pimasertib is synthesized through a multi-step process involving the formation of key intermediates and their subsequent functionalization. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of Pimasertib follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

化学反応の分析

Types of Reactions

Pimasertib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

類似化合物との比較

Pimasertib is part of a class of MEK inhibitors that includes other compounds such as Trametinib, Selumetinib, and Cobimetinib . Compared to these compounds, Pimasertib has unique properties:

Similar Compounds

特性

IUPAC Name

N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUAUNHCRHHYNE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FIN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152870
Record name AS 703026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204531-26-9, 1236699-92-5
Record name AS 703026
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204531269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimasertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236699925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14904
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AS 703026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIMASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ON9RK82AL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary target of Pimasertib and how does it interact with this target?

A1: Pimasertib is a highly selective, allosteric, non-competitive inhibitor of both MEK1 and MEK2 kinases. [, , , , ] It binds to an allosteric site on these kinases, preventing their activation and subsequent phosphorylation of downstream effector proteins, extracellular signal-regulated kinases 1 and 2 (ERK1/2). [, , , , ]

Q2: What are the downstream consequences of inhibiting MEK1/2 with Pimasertib?

A2: By inhibiting MEK1/2, Pimasertib effectively blocks the phosphorylation of ERK1/2. [, , , , ] This inhibition disrupts the RAS/RAF/MEK/ERK signaling cascade, a critical pathway involved in cell proliferation, differentiation, and survival, ultimately leading to decreased tumor growth and, in some cases, apoptosis. [, , , , ]

Q3: What preclinical models have demonstrated the antitumor activity of Pimasertib?

A3: Pimasertib has demonstrated promising antitumor activity in various preclinical models, including xenograft models of pancreatic cancer, [, , ] melanoma, [, , ] lung cancer, [] colorectal cancer, [, , , ] and B-cell lymphomas. [, ]

Q4: Has Pimasertib shown efficacy in combination with other anti-cancer agents in preclinical settings?

A4: Yes, preclinical studies have shown synergistic effects when Pimasertib is combined with other targeted therapies. These include:

  • PI3K inhibitors (e.g., idelalisib): Enhanced antitumor activity observed in lymphoma models. [, ]
  • BTK inhibitors (e.g., ibrutinib): Synergistic effects observed in lymphoma models, particularly in diffuse large B-cell lymphoma (DLBCL). [, ]
  • Hypoxia-activated prodrugs (e.g., TH-302, evofosfamide): Promising activity observed in pancreatic and ovarian cancer models, particularly those with impaired DNA repair mechanisms. [, ]
  • Gemcitabine: Synergistic activity observed in pancreatic cancer models, attributed to Pimasertib's ability to downregulate ribonucleotide reductase subunit 1 (RRM1), a protein associated with gemcitabine resistance. [, , , ]
  • PARP inhibitors (e.g., olaparib): Enhanced DNA damage and increased apoptosis observed in ovarian and pancreatic cancer cell lines, especially under hypoxic conditions. []

Q5: What is the absolute bioavailability of Pimasertib?

A5: Following oral administration, Pimasertib exhibits an absolute bioavailability of 73%, suggesting favorable absorption from the gastrointestinal tract. [, ]

Q6: How is Pimasertib metabolized and eliminated from the body?

A6: Pimasertib undergoes extensive metabolism, primarily through oxidation and conjugation reactions. [] A unique metabolic pathway for Pimasertib involves conjugation with phosphoethanolamine, a feature not commonly observed with other drugs. [] The majority of the drug-related material is excreted in urine (52.8%) and feces (30.7%), primarily as metabolites. []

Q7: Have any clinical trials investigated the safety and efficacy of Pimasertib?

A7: Yes, several clinical trials have evaluated Pimasertib in various cancer types. Key findings include:

  • Phase I/II trial in metastatic pancreatic cancer: In combination with gemcitabine, Pimasertib did not demonstrate a significant improvement in progression-free survival or overall survival compared to gemcitabine alone. []
  • Phase II trial in NRAS-mutated melanoma: Pimasertib significantly improved progression-free survival compared to dacarbazine. []
  • Phase Ib trial in combination with SAR245409 (PI3K/mTOR inhibitor): The combination was found to be feasible and showed early signals of activity in patients with advanced solid tumors. [, ]

Q8: Have any resistance mechanisms to Pimasertib been identified?

A8: While Pimasertib shows promise, preclinical studies have identified potential resistance mechanisms, including:

  • Upregulation of anti-apoptotic proteins: Increased levels of myeloid cell leukemia 1 (Mcl-1) have been associated with resistance to MEK inhibitors, including Pimasertib, in triple-negative breast cancer models. [, ]
  • Metabolic reprogramming: Upregulation of mitochondrial uncoupling proteins and a shift towards glycolysis have been observed in MEK inhibitor-resistant breast cancer cells. []

Q9: What are potential strategies to overcome resistance to MEK inhibitors like Pimasertib?

A9: Ongoing research is exploring various approaches to overcome resistance, including:

  • Combination therapies: Combining Pimasertib with drugs that target resistance mechanisms, such as Mcl-1 inhibitors or glycolysis inhibitors, is a promising strategy. [, ]
  • Vertical pathway inhibition: Concomitant inhibition of MEK and other components of the MAPK pathway, such as RAF, may enhance efficacy and potentially overcome resistance. [, ]
  • Identification of predictive biomarkers: Understanding which patients are most likely to benefit from Pimasertib, based on specific tumor characteristics or biomarkers, is crucial for maximizing its clinical utility. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。